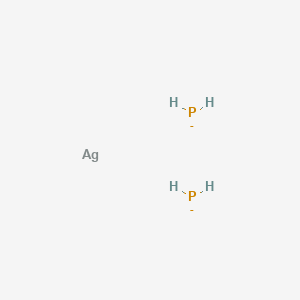
Phosphanide;silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphanide;silver is a coordination compound that features silver in the +2 oxidation state, coordinated by two phosphine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphanide;silver typically involves the reaction of silver salts with phosphine ligands under controlled conditions. One common method is to react silver nitrate with diphenylphosphine in the presence of a base such as sodium methoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphanide;silver can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligands in this compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve phosphine ligands and can be carried out in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver(III) complexes, while reduction could produce silver(I) complexes.
Aplicaciones Científicas De Investigación
Phosphanide;silver has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound’s antimicrobial properties are being explored for potential use in medical applications.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: this compound is being investigated for use in materials science, particularly in the development of new conductive materials and sensors.
Mecanismo De Acción
The mechanism by which Phosphanide;silver exerts its effects involves coordination chemistry. The silver ion interacts with ligands through coordination bonds, which can alter the electronic properties of the compound. This interaction can facilitate various chemical reactions, such as catalysis, by stabilizing transition states and intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Bisphosphinopalladium(II): Similar in structure but contains palladium instead of silver.
Bisphosphinoplatinum(II): Contains platinum and is known for its use in catalysis.
Bisphosphinogold(II): Features gold and is studied for its unique electronic properties.
Uniqueness
Phosphanide;silver is unique due to the presence of silver in the +2 oxidation state, which is relatively rare. This gives the compound distinct chemical properties, such as higher reactivity and unique coordination chemistry, making it valuable for specific applications in catalysis and materials science.
Propiedades
Número CAS |
12002-82-3 |
|---|---|
Fórmula molecular |
AgP2-6 |
Peso molecular |
169.816 g/mol |
Nombre IUPAC |
phosphorus(3-);silver |
InChI |
InChI=1S/Ag.2P/q;2*-3 |
Clave InChI |
NIRLYPIABKWCED-UHFFFAOYSA-N |
SMILES canónico |
[P-3].[P-3].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















